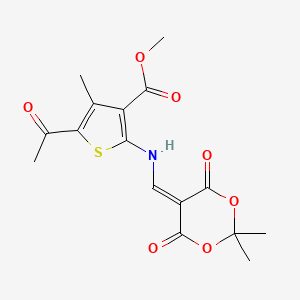

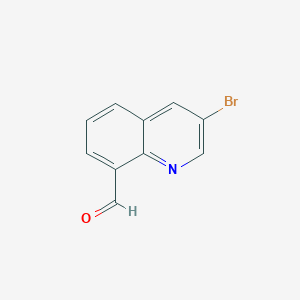

![molecular formula C6H7BrN2O B2451170 2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine CAS No. 1783602-46-9](/img/structure/B2451170.png)

2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine” is a chemical compound . It is a derivative of pyrazolo[5,1-c][1,4]oxazine, a class of compounds that have been synthesized from commercially available pyrazoles .

Synthesis Analysis

The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines has been achieved in 3–4 steps from commercially available pyrazoles . Optimization of a protected hydroxyethyl group on N1 enabled the regiocontrolled construction of pyrazole-5-aldehydes in high yields; subsequent deprotection and reduction generated fused heterocyclic scaffolds bearing multiple substitution patterns .Scientific Research Applications

Synthesis and Structural Analysis

- Regiocontrolled Synthesis : The compound has been synthesized from commercially available pyrazoles, highlighting its potential in creating diverse heterocyclic scaffolds with multiple substitution patterns. This synthesis approach showcases the versatility of 2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine in organic chemistry (Lindsay-Scott & Rivlin-Derrick, 2019).

- Structural Characterization : The crystal structure of a related compound, 6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine, has been analyzed. This study provides insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the chemical properties and reactivity of these compounds (Zheng & Zhao, 2011).

Applications in Heterocyclic Chemistry

- Development of Novel Heterocyclic Systems : Research has shown the utility of related compounds in creating new heterocyclic systems. This has implications for the development of novel compounds with potential applications in various fields, including medicinal chemistry (Kharaneko, 2016).

- Synthesis of Pyrazolo[5,1-d][1,2,5]triazepin-4-ones : An efficient method for synthesizing pyrazolo[5,1-d][1,2,5]triazepin-4-ones, starting from 2,6-diphenyl-4H-pyrazolo[5,1-c][1,4]oxazin-4-one, highlights the role of these compounds in the synthesis of complex heterocycles (Zheng et al., 2012).

Chemical Reactivity and Modifications

- Reactivity Studies : Investigations into the reactivity of compounds like 2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine can provide valuable information for developing new synthetic routes and modifications (Mironovich & Shcherbinin, 2014).

- Microwave-Assisted Synthesis : A study demonstrated the use of microwave-assisted synthesis for creating derivatives of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine. This method offers a more efficient and eco-friendly approach to synthesizing these compounds (Wei et al., 2007).

properties

IUPAC Name |

2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-6-3-5-4-10-2-1-9(5)8-6/h3H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNUTDXTIYSRIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=CC(=NN21)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2451088.png)

![N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B2451100.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2451102.png)

![Methyl 2-(2-chlorophenyl)-2-[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]acetate](/img/structure/B2451103.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2451104.png)

![4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-pyridin-4-yl-butyramide](/img/structure/B2451105.png)

![3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2451106.png)

![3-(1,3-Benzodioxol-5-yl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2451107.png)